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molecular formula C11H13BrO2 B8696608 4-(4-Bromophenyl)-3-methylbutanoic acid

4-(4-Bromophenyl)-3-methylbutanoic acid

Cat. No. B8696608
M. Wt: 257.12 g/mol
InChI Key: HCAGUCDQYPUILI-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

A solution of 4-(4-bromophenyl)-3-methylbutanoic acid, prepared in a similar manner as described in Example 32 (6.43 g, 25.0 mmol), in H2SO4 (25 mL) was stirred at 75° C. for 3 h. The mixture was slowly poured onto ice. The resulting slurry was extracted with EtOAc (2×100 mL). The combined organic layers were washed with brine, dried, filtered, and concentrated in vacuo. The crude material was purified by column chromatography (EtOAc/hexanes) to give 5.74 g (96%) of the title compound. 1H-NMR: 400 MHz, (CDCl3) δ: 8.10 (d, J=2 Hz, 1H), 7.54 (dd, J=8, 2 Hz, 1H), 7.11 (d, J=8 Hz, 1H), 2.91 (d, J=16 Hz), 2.71 (d, J=13 Hz), 2.58 (m, 1H), 2.28 (m, 2H), 1.12 (d, J=6 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 32
Quantity
6.43 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([CH3:14])[CH2:10][C:11]([OH:13])=O)=[CH:4][CH:3]=1>OS(O)(=O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:8][CH:9]([CH3:14])[CH2:10][C:11]2=[O:13])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(CC(=O)O)C
Step Two
Name
Example 32
Quantity
6.43 g
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was slowly poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C2CC(CC(C2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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